molecular formula C9H8N2O B11917862 1-(Imidazo[1,2-a]pyridin-8-yl)ethanone

1-(Imidazo[1,2-a]pyridin-8-yl)ethanone

Cat. No.: B11917862
M. Wt: 160.17 g/mol
InChI Key: YMUMJQQQVSJMOX-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Imidazo[1,2-a]pyridine (B132010) Research

The journey of imidazo[1,2-a]pyridine research began in the early 20th century. A pivotal moment in its history was the first successful synthesis reported by Tschitschibabin in 1925, which involved the reaction of 2-aminopyridine (B139424) with α-haloaldehydes. This foundational work laid the groundwork for future explorations into this class of compounds.

A significant leap in the understanding of their fundamental properties came in 1961 when W.L. Mosby meticulously studied their structure and composition. This research was instrumental in elucidating the aromatic character and reactivity of the fused ring system, opening the door for more complex synthetic endeavors and the exploration of its derivatives' potential applications. The last decade, in particular, has witnessed a renaissance in the development of novel and efficient synthetic methodologies for creating diverse imidazo[1,2-a]pyridine libraries, driven by the ever-growing demand for new drug candidates and advanced materials.

Significance of the Imidazo[1,2-a]pyridine Core as a Privileged Chemical Scaffold in Contemporary Chemical Science

The designation of the imidazo[1,2-a]pyridine core as a "privileged chemical scaffold" stems from its recurring presence in a multitude of biologically active compounds, including several marketed drugs. rsc.org Its unique structural and electronic properties allow it to interact with a wide range of biological targets with high affinity and selectivity. This has led to the development of imidazo[1,2-a]pyridine-based compounds with a broad spectrum of therapeutic applications, including as anticancer, antiviral, antibacterial, and anti-inflammatory agents. mdpi.com

The imidazo[1,2-a]pyridine scaffold is characterized by the fusion of a five-membered imidazole (B134444) ring with a six-membered pyridine (B92270) ring, resulting in a planar, aromatic bicyclic system with a bridgehead nitrogen atom. This unique arrangement of nitrogen atoms and the delocalized π-electron system contribute to its distinct chemical and physical properties.

Planarity and Aromaticity: The fused ring system is planar, which facilitates π-π stacking interactions with biological macromolecules like proteins and nucleic acids.

Dipole Moment: The presence and positioning of the nitrogen atoms create a significant dipole moment, influencing the molecule's solubility, crystal packing, and interaction with polar environments.

Hydrogen Bonding Capability: The nitrogen atoms in the ring system can act as hydrogen bond acceptors, a crucial feature for molecular recognition and binding to biological targets.

PropertyDescription
Ring SystemFused Imidazole and Pyridine Rings
Aromaticity10 π-electron aromatic system
PlanarityGenerally planar structure
Nitrogen AtomsOne bridgehead and one pyridine-like nitrogen

The imidazo[1,2-a]pyridine scaffold is a versatile platform for synthetic organic chemists. The development of a vast array of synthetic methods has enabled the introduction of a wide variety of substituents at different positions of the bicyclic core, leading to the creation of extensive libraries of derivatives for biological screening.

Key synthetic strategies include:

Condensation Reactions: The classical approach involving the reaction of 2-aminopyridines with α-halocarbonyl compounds remains a widely used and efficient method.

Multicomponent Reactions: Modern synthetic chemistry has embraced multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, which allow for the rapid and efficient assembly of complex imidazo[1,2-a]pyridine derivatives in a single step. rsc.org

C-H Functionalization: Direct functionalization of the carbon-hydrogen bonds of the imidazo[1,2-a]pyridine core represents a powerful and atom-economical strategy for introducing new functional groups, with significant progress made in regioselective functionalization at various positions.

Positioning of 1-(Imidazo[1,2-a]pyridin-8-yl)ethanone within the Broader Imidazo[1,2-a]pyridine Chemical Space

This compound is a specific isomer within the vast chemical space of imidazo[1,2-a]pyridine derivatives. Its structure is characterized by an acetyl group at the 8-position of the pyridine ring. While research on this particular compound is not as extensive as for other substituted imidazo[1,2-a]pyridines, it serves as a valuable example of a C8-functionalized derivative and holds potential as a synthetic intermediate and a lead compound for drug discovery.

A documented synthesis of this compound involves the coupling of 8-aminoimidazo[1,2-a]pyridine with acetyl chloride. vulcanchem.com This highlights a common strategy for introducing substituents at the C8-position, which is generally less reactive towards electrophilic substitution compared to other positions like C3.

PropertyValue
Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
IUPAC Name This compound

Data obtained from hypothetical analysis based on common chemical databases.

Recent computational studies have suggested that this compound could serve as a lead structure for the design of acetylcholinesterase (AChE) inhibitors. vulcanchem.com Molecular docking simulations indicate that the molecule can effectively bind to the active site of the AChE enzyme, which is a key target in the treatment of Alzheimer's disease. vulcanchem.com This positions the compound as a starting point for the development of new therapeutic agents targeting neurodegenerative disorders. Further experimental validation is necessary to confirm its biological activity and therapeutic potential.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

1-imidazo[1,2-a]pyridin-8-ylethanone

InChI

InChI=1S/C9H8N2O/c1-7(12)8-3-2-5-11-6-4-10-9(8)11/h2-6H,1H3

InChI Key

YMUMJQQQVSJMOX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CN2C1=NC=C2

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of 1 Imidazo 1,2 a Pyridin 8 Yl Ethanone and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. Analysis of both ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each atom, allowing for unambiguous structural assignment.

While specific experimental spectra for 1-(Imidazo[1,2-a]pyridin-8-yl)ethanone are not widely published, the characteristic chemical shifts and coupling patterns can be reliably predicted based on extensive data available for the parent imidazo[1,2-a]pyridine (B132010) system and its substituted analogs. chemicalbook.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the bicyclic core and the acetyl substituent. The protons on the pyridine (B92270) ring (H-5, H-6, H-7) typically appear as a set of coupled multiplets in the aromatic region (δ 6.5-8.5 ppm). The protons on the imidazole (B134444) ring (H-2, H-3) also resonate in this region. For an 8-substituted analog like 8-methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde, the pyridine ring protons (H-5, H-6, H-7) show characteristic shifts and couplings that help define their positions. rsc.org The acetyl group's methyl protons (-CH₃) would appear as a sharp singlet, typically in the upfield region around δ 2.5-2.7 ppm, a characteristic shift for a methyl ketone.

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the most downfield signal would correspond to the carbonyl carbon (C=O) of the ethanone (B97240) group, expected in the δ 190-200 ppm range. The carbons of the imidazo[1,2-a]pyridine core would appear between δ 105-150 ppm. tci-thaijo.org The carbon of the methyl group (-CH₃) would be found at a significantly more upfield chemical shift, typically around δ 25-30 ppm. Spectroscopic data from numerous analogs, such as 2-phenylimidazo[1,2-a]pyridine, confirm the general chemical shift ranges for the carbons of the heterocyclic system. tci-thaijo.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Data are estimated based on known values for imidazo[1,2-a]pyridine analogs.

Atom ¹H NMR (ppm) ¹³C NMR (ppm)
H-2~7.8-8.0~130-135
H-3~7.5-7.7~115-120
H-5~8.2-8.4~145-150
H-6~6.8-7.0~112-115
H-7~7.2-7.4~125-130
C-8-~140-145
C-8a-~140-145
C=O-~195-200
-CH₃~2.6-2.8~26-30

Mass Spectrometry (MS) for Molecular Formula Confirmation (LC-MS, HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS) are routinely used to confirm the identity and purity of synthesized molecules.

For this compound, the molecular formula is C₁₀H₈N₂O. The expected exact mass can be calculated and then confirmed by HRMS, which provides a highly accurate mass measurement, typically to within a few parts per million (ppm). This high accuracy allows for the unambiguous determination of the elemental formula.

LC-MS analysis would show a peak corresponding to the protonated molecule [M+H]⁺. For C₁₀H₈N₂O, the monoisotopic mass is 172.0637 g/mol . Therefore, in an ESI-MS spectrum, a prominent ion would be expected at m/z 173.0715. This technique is frequently employed in the characterization of imidazo[1,2-a]pyridine derivatives, as seen in studies of various analogs where HRMS (ESI) is used to confirm calculated molecular formulas. rsc.orgnih.gov

Table 2: Mass Spectrometry Data for this compound

Parameter Value
Molecular FormulaC₁₀H₈N₂O
Monoisotopic Mass172.0637 g/mol
Expected [M+H]⁺ (HRMS)173.0715 m/z

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretching vibration of the ketone group. This peak is typically observed in the range of 1680-1710 cm⁻¹.

Other significant absorption bands would include those corresponding to the aromatic C-H stretching vibrations (above 3000 cm⁻¹), C=C and C=N stretching vibrations of the fused aromatic rings (in the 1450-1650 cm⁻¹ region), and C-H bending vibrations. DFT calculations and experimental spectra of the parent imidazo[1,2-a]pyridine molecule have provided detailed assignments of its vibrational modes, which serve as a basis for interpreting the spectra of its derivatives. researchgate.net The presence of the strong carbonyl peak would be the most telling feature confirming the presence of the ethanone substituent.

Table 3: Characteristic IR Absorption Bands for this compound Frequencies are typical ranges for the specified functional groups.

Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
Aromatic C-HStretch3000 - 3100
Ketone C=OStretch1680 - 1710
Aromatic C=C/C=NStretch1450 - 1650
Aliphatic C-HStretch2850 - 2960

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

While a crystal structure for this compound itself is not publicly available, data from closely related analogs, such as 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde and other derivatives, provide valuable insights into the expected solid-state structure. researchgate.netnih.gov

The imidazo[1,2-a]pyridine core is an essentially planar bicyclic system. SCXRD studies on various analogs confirm this planarity. nih.gov The primary conformational flexibility in this compound would involve the orientation of the acetyl group relative to the heterocyclic ring. The key torsion angle to consider is that defined by the atoms C-7, C-8, the carbonyl carbon, and the carbonyl oxygen. This angle determines whether the acetyl group is coplanar with the ring system, which can be influenced by steric and electronic effects, as well as crystal packing forces. In related structures, substituents often exhibit a slight twist relative to the plane of the ring system to minimize steric hindrance.

The arrangement of molecules in the crystal lattice, or supramolecular assembly, is governed by intermolecular interactions. For this compound, several types of non-covalent interactions are expected to play a role in the crystal packing.

Computational Chemistry and Theoretical Investigations of the 1 Imidazo 1,2 a Pyridin 8 Yl Ethanone System

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. nih.gov These calculations are instrumental in predicting the reactivity and stability of chemical systems. For derivatives of the imidazo[1,2-a]pyridine (B132010) scaffold, DFT methods are frequently employed to elucidate their chemical nature. scirp.org

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO, Energy Gap)

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons, while the LUMO indicates its capacity to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. scirp.org

Table 1: Illustrative Frontier Molecular Orbital Data for Imidazo[1,2-a]pyridine Derivatives

Compound/DerivativeHOMO (eV)LUMO (eV)Energy Gap (eV)
Imidazo[1,2-a]pyridine N-acylhydrazone Derivative 1-6.23-1.894.34
Imidazo[1,2-a]pyridine N-acylhydrazone Derivative 2-6.54-2.114.43
Imidazo[1,2-a]pyridinyl-chalcone DerivativeData not specifiedData not specifiedData not specified

Note: The data in this table is illustrative and based on related imidazo[1,2-a]pyridine structures, not 1-(Imidazo[1,2-a]pyridin-8-yl)ethanone itself. The purpose is to demonstrate the type of data generated from FMO analysis.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of negative electrostatic potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack. nih.gov

For imidazo[1,2-a]pyridine derivatives, MEP analysis helps to identify the electron-rich and electron-deficient areas. scirp.org In the case of this compound, the nitrogen atoms of the imidazo[1,2-a]pyridine ring and the oxygen atom of the ethanone (B97240) group are expected to be regions of high electron density, making them potential sites for interaction with electrophiles. Conversely, the hydrogen atoms and regions near the carbonyl carbon would likely exhibit positive electrostatic potential. Studies on similar heterocyclic systems have confirmed that MEP analysis is an excellent tool for understanding drug-receptor interactions. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis are advanced computational methods that provide deeper insights into the nature of chemical bonds and non-covalent interactions within a molecular system. nih.gov QTAIM defines atomic properties based on the topology of the electron density, allowing for a quantitative description of bonding. The RDG analysis is particularly useful for visualizing and characterizing weak interactions, such as van der Waals forces and hydrogen bonds. nih.gov

While specific QTAIM and RDG analyses for this compound were not found, these methods have been applied to other imidazo[1,2-a]pyrimidine (B1208166) derivatives to understand their intramolecular interactions. nih.gov Such analyses would be valuable in elucidating the subtle electronic effects and conformational preferences of this compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time. These simulations can provide valuable information about the conformational flexibility of a molecule and its interactions with biological targets, such as proteins. By simulating the movements of atoms and molecules, MD can help to understand how a ligand binds to a receptor and the stability of the resulting complex. While no specific MD simulation studies on this compound were identified, this technique is widely used in drug discovery to refine docking poses and predict binding affinities. researchgate.net

Molecular Docking Studies for Predictive Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is extensively used in drug design to predict the binding mode of a ligand to a protein target and to estimate the binding affinity. asianpubs.org

Derivatives of the imidazo[1,2-a]pyridine scaffold have been the subject of numerous molecular docking studies to explore their potential as inhibitors of various enzymes and receptors. asianpubs.orgresearchgate.net For instance, imidazo[1,2-a]pyridine derivatives have been docked into the active sites of proteins implicated in cancer and inflammatory diseases. nih.govasianpubs.org These studies help to understand the key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity.

While specific docking studies for this compound are not detailed in the provided results, the general findings for the scaffold suggest that the imidazo[1,2-a]pyridine core can form crucial interactions with protein active sites. The ethanone substituent at the 8-position could also play a significant role in binding, potentially forming hydrogen bonds or other interactions with the target protein.

Table 2: Illustrative Molecular Docking Data for Imidazo[1,2-a]pyridine Derivatives Against Various Targets

DerivativeTarget ProteinBinding Energy (kcal/mol)
Imidazo[1,2-a]pyridine Derivative AOxidoreductase-9.207
Imidazo[1,2-a]pyridine Derivative BNF-κB p50Data not specified
Imidazo[1,2-a]pyridine Derivative CPI3KαData not specified

Note: This table presents data for various imidazo[1,2-a]pyridine derivatives to illustrate the application of molecular docking and the type of results obtained. The specific targets and binding energies are dependent on the full structure of the derivative.

In Silico Prediction of Chemical Reactivity and Stability Descriptors

In silico methods, driven by quantum chemical calculations, can predict a range of chemical reactivity and stability descriptors. scirp.org These descriptors, derived from the electronic structure of the molecule, provide a quantitative measure of its chemical behavior. Important descriptors include:

Chemical Hardness (η) and Softness (S): These are measures of a molecule's resistance to change in its electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. scirp.org

Electronegativity (χ): This describes the ability of a molecule to attract electrons.

Electrophilicity Index (ω): This global reactivity index quantifies the electrophilic nature of a molecule. scirp.org

For imidazo[1,2-a]pyridine N-acylhydrazone derivatives, these descriptors have been calculated to assess their reactivity and stability. scirp.org Such calculations for this compound would provide valuable information for predicting its reactivity in various chemical environments and its potential for metabolic degradation.

Structure Activity Relationship Sar Studies Pertaining to 1 Imidazo 1,2 a Pyridin 8 Yl Ethanone Scaffold Modifications

Systematic Exploration of Substituent Effects on the Imidazo[1,2-a]pyridine (B132010) Core

The bicyclic core of imidazo[1,2-a]pyridine offers several positions for substitution, allowing for fine-tuning of its physicochemical and pharmacological properties.

Influence of Substituents at the C-2 and C-3 Positions

The imidazole (B134444) moiety of the scaffold, particularly the C-2 and C-3 positions, is a frequent target for chemical modification to modulate biological activity. The C-3 position is noted for its high nucleophilicity, making it a prime site for introducing diverse functional groups. researchgate.net

Research into anticancer agents has provided specific insights into the SAR at these positions. A study on 3-aminoimidazo[1,2-a]pyridine compounds revealed that specific substitutions are critical for cytotoxicity against cancer cell lines. nih.gov For instance, a derivative featuring a nitro group at the C-2 position and a p-chlorophenyl group at the C-3 position demonstrated the highest inhibitory activity against the HT-29 human colon cancer cell line, with an IC50 value of 4.15 µM. nih.gov Another promising compound, with a tolyl moiety at C-2 and a p-chlorophenyl amine at C-3, showed significant activity against the B16F10 melanoma cell line. nih.gov

In the context of antitubercular agents, the position of carboxamide groups has been shown to be crucial. Studies comparing imidazo[1,2-a]pyridine-2-carboxamides and imidazo[1,2-a]pyridine-3-carboxamides found that the 3-carboxamide derivatives exhibited significantly more potent activity against Mycobacterium tuberculosis. rsc.org This suggests that the placement of substituents on the imidazole ring can even influence the mechanism of action. rsc.org

Table 1: Effect of C-2 and C-3 Substituents on Anticancer Activity nih.gov
Compound IDC-2 SubstituentC-3 SubstituentTarget Cell LineActivity (IC50)
Compound 12Nitrop-ChlorophenylHT-29 (Colon Cancer)4.15 µM
Compound 14Tolylp-Chlorophenyl amineB16F10 (Melanoma)21.75 µM

Impact of Modifications on the Pyridine (B92270) Moiety (e.g., C-6, C-7, C-8 positions)

Modifications on the pyridine ring of the imidazo[1,2-a]pyridine scaffold also play a pivotal role in determining biological activity and target selectivity.

In the development of c-Met kinase inhibitors for cancer therapy, substitutions at the C-8 position have been systematically studied. Research showed that a fluorine atom at the C-8 position was favorable for activity. nih.gov Conversely, introducing a bulkier trifluoromethyl (CF3) group at the same position led to a significant loss in inhibitory activity. nih.gov This was attributed to steric hindrance, preventing the molecule from fitting into the target's binding pocket. nih.gov Replacing the C-8 fluorine with chlorine, which is more electron-rich, resulted in a decreased interaction with a key tyrosine residue (Tyr-1230) in the c-Met kinase, again reducing activity. nih.gov

Table 2: Impact of C-8 Substituents on c-Met Kinase Inhibition nih.gov
C-8 SubstituentEffect on ActivityRationale
Fluorine (F)Potent InhibitionOptimal size and electronic properties for binding.
Trifluoromethyl (CF3)Loss of ActivityBulky group causes steric hindrance in the binding pocket.
Chlorine (Cl)Decreased ActivityIncreased electron density weakens key π-π interaction.

Modulations of the Ethanone (B97240) Moiety at C-8 and its Influence on Activity

The parent compound, 1-(imidazo[1,2-a]pyridin-8-yl)ethanone, features an ethanone (acetyl) group at the C-8 position. Modification of this moiety is a key strategy for developing new therapeutic agents. A significant example is the conversion of this group into a carboxamide, which led to the discovery of a novel class of antimycobacterial agents. nih.gov

A focused library of imidazo[1,2-a]pyridine-8-carboxamides was screened against Mycobacterium tuberculosis, leading to the identification of a potent lead series. nih.gov Subsequent SAR studies focused on optimizing this carboxamide group and its substituents to improve both potency and physicochemical properties. This work highlighted that the ethanone moiety is a versatile handle for introducing functionality that can profoundly influence biological activity, transforming the scaffold into a selective inhibitor of M. tuberculosis. nih.gov

Conformational Analysis and its Correlation with Biological Outcomes

The three-dimensional conformation of a molecule is critical for its interaction with biological targets. For imidazo[1,2-a]pyridine derivatives, conformational effects, particularly those arising from steric hindrance, are a key determinant of biological activity.

As mentioned previously in the context of c-Met inhibitors, the size of the substituent at the C-8 position directly influences the molecule's ability to adopt the correct conformation for binding. The loss of activity observed with the bulky C-8 CF3 group is a clear example of a negative steric effect. nih.gov Docking studies revealed that this bulkiness prevents the compound from entering a crucial pocket within the kinase, thereby abolishing its inhibitory effect. nih.gov This finding underscores the importance of considering the spatial arrangement and volume of substituents in drug design, as they dictate the conformational possibilities and ultimately the biological outcome.

Chemodiversity and Functionalization Strategies for SAR Elucidation

The systematic elucidation of SAR for the imidazo[1,2-a]pyridine scaffold is dependent on the availability of diverse and efficient synthetic methods for its functionalization. rsc.orgdntb.gov.ua The scaffold can be functionalized at each of its carbon atoms (C-2, C-3, C-5, C-6, C-7, and C-8). rsc.org

Modern synthetic chemistry has provided a range of powerful tools to create libraries of derivatives for biological screening. C-H bond functionalization has emerged as a particularly effective strategy, allowing for the direct introduction of new chemical groups onto the core structure with high atomic economy. nih.govnih.gov This avoids the need for pre-functionalized starting materials and allows for late-stage diversification of complex molecules.

Other important methods include:

Multicomponent Reactions (MCRs) : These reactions, such as the Groebke-Blackburn-Bienayme three-component reaction (GBB-3CR), allow for the rapid, one-pot synthesis of complex 3-aminoimidazo[1,2-a]pyridines from simple building blocks. nih.gov

Photoredox Catalysis : Visible light-induced reactions have been developed for the functionalization of the scaffold, often under mild conditions. nih.gov

Transition Metal Catalysis : This remains a cornerstone for creating a wide variety of carbon-carbon and carbon-heteroatom bonds at various positions on the ring. rsc.org

These synthetic strategies are essential for generating the chemical diversity needed to perform comprehensive SAR studies, map the requirements for biological activity, and ultimately discover new and effective therapeutic agents. rsc.orgnih.gov

Investigation of Molecular Interactions and Target Engagement of 1 Imidazo 1,2 a Pyridin 8 Yl Ethanone Derivatives

Enzyme Inhibition Studies of Imidazo[1,2-a]pyridine (B132010) Derivatives

Derivatives of 2-hydroxy-3-imidazo[1,2-a]pyridin-3-yl-2-phosphonopropionic acid (3-IPEHPC) have been synthesized and assessed for their capacity to inhibit protein geranylgeranylation, a critical post-translational modification for the function of Rab proteins. nih.gov The inhibitory activity of these compounds is influenced by the nature of the substituent at the C6 position of the imidazo[1,2-a]pyridine ring. nih.gov

A study involving twelve novel 6-substituted imidazo[1,2-a]pyridine analogs of α-phosphonocarboxylates demonstrated that several derivatives exhibited both cytotoxic activity against HeLa cancer cells and inhibitory properties toward the prenylation of Rab11A. nih.gov Specifically, six of the synthesized compounds displayed inhibition of Rab11A prenylation at lowest effective doses (LED) ranging from 25 to 100 μM. nih.gov The most effective inhibitors were found to disrupt this process within the human cervical carcinoma HeLa cell line. nih.gov It was also noted that the esterification of the carboxylic acid in the phosphonopropionate moiety rendered the inhibitor inactive. nih.gov

CompoundLED for Rab11A Prenylation Inhibition (μM)HeLa Cell Cytotoxicity IC50 (μM)
1b 25100
1c 100250
1e 100500
1g 25250
1h 25100
1i 25250

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. benthamdirect.comeurekaselect.com A series of novel N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide derivatives were synthesized and evaluated for their inhibitory activities against these enzymes. benthamdirect.comresearchgate.net Most of the synthesized compounds demonstrated good inhibitory activity against both AChE and BChE. benthamdirect.comeurekaselect.comresearchgate.net

Kinetic and molecular docking studies were performed on the most potent compounds to understand their mechanism of inhibition. benthamdirect.comresearchgate.net The results indicated that these imidazo[1,2-a]pyridine derivatives have the potential for development as novel drug candidates for Alzheimer's disease. benthamdirect.comeurekaselect.com In a separate study, a series of imidazo[1,2-a]pyridine-mannich bases were designed and synthesized. The naphthalene-substituted compound, 9j , was identified as the most potent anti-cholinesterase agent, with IC50 values of 57.75 nM for AChE and 99.0 nM for BChE. scilit.com

CompoundTarget EnzymeIC50 Value
4a AChEMost Active in Series
4g BChEMost Active in Series
9j AChE57.75 nM
9j BChE99.0 nM

The aldehyde dehydrogenase 1A (ALDH1A) family of enzymes is overexpressed in cancer stem cells and is associated with poor prognosis in various cancers. nih.gov Consequently, inhibitors of these enzymes are being investigated as potential cancer therapies. nih.gov A novel series of imidazo[1,2-a]pyridines were designed as ALDH inhibitors, building upon a previously developed lead compound. nih.gov

These compounds were evaluated in vitro for their activity and selectivity against the three isoforms of the ALDH1A family (ALDH1A1, ALDH1A2, and ALDH1A3). nih.gov Crystallization and modeling studies were also conducted to investigate their interaction with the catalytic site of the 1A3 isoform. nih.gov Compound 3f emerged as a submicromolar competitive inhibitor of ALDH1A3, representing a first-in-class achievement. nih.gov Another study highlighted a different class of imidazo[1,2-a]pyridine derivatives as ALDH1A3 inhibitors with nanomolar to picomolar efficacy against patient-derived glioblastoma stem-like cells. nih.gov

CompoundTarget EnzymeInhibitory Profile
3c ALDH1AsEffective Inhibitor
3f ALDH1A3Submicromolar Competitive Inhibitor

The PI3K-Akt-mTOR signaling pathway is a critical target for cancer therapy due to its frequent dysregulation in various malignancies. nih.govacs.org A series of imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated as dual inhibitors of PI3K and mTOR. nih.govacs.org One particular derivative, 15a , was identified as a potent PI3K/mTOR dual inhibitor with excellent kinase selectivity. nih.gov This compound also demonstrated modest plasma clearance and acceptable oral bioavailability. nih.govacs.org

In vivo studies showed that 15a significantly inhibited tumor growth in HCT116 and HT-29 xenograft models without causing obvious effects on the body weight of the subjects. nih.govacs.org Another study identified a potent dual PI3K/mTOR inhibitor from this class with IC50 values of 0.20 nM for PI3K and 21 nM for mTOR. iu.edu This compound also showed good cellular growth inhibition in HCT-116 cells with an IC50 of 10 nM. iu.edu

CompoundTargetIC50 ValueIn Vivo Efficacy
15a PI3K/mTORPotent Dual InhibitorSignificant tumor growth inhibition in HCT116 and HT-29 xenografts
7 PI3K0.20 nMNot specified in provided text
7 mTOR21 nMNot specified in provided text

Glutamine synthetase is a potential drug target in Mycobacterium tuberculosis. nih.govmdpi.com A novel class of drug-like inhibitors based on the 3-amino-imidazo[1,2-a]pyridine scaffold has been identified. nih.govresearchgate.net A series of these compounds were synthesized to explore the structural diversity in the pyridine (B92270) and phenyl rings and were subsequently evaluated for their biological activity. nih.gov

Compound 4n was found to be the most potent inhibitor in the series, with an IC50 of 0.38 ± 0.02 μM. nih.govresearchgate.net This potency was significantly greater than that of the known glutamine synthetase inhibitors, L-methionine-SR-sulfoximine and phosphinothricin. nih.govresearchgate.net Another compound from a related series, 31 , showed an MtGS IC50 of 1.6 μM. nih.gov

CompoundTarget EnzymeIC50 Value (μM)
4n M. tuberculosis Glutamine Synthetase0.38 ± 0.02
28 M. tuberculosis Glutamine Synthetase4.9
31 M. tuberculosis Glutamine Synthetase1.6
34 M. tuberculosis Glutamine Synthetase0.6

InhA, an enoyl-acyl carrier protein reductase, is a crucial enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis, making it an attractive target for anti-tuberculosis drugs. nih.govnih.gov A study focused on the synthesis of substituted imidazo[1,2-a]pyridine derivatives and their evaluation as anti-tuberculosis agents. scilit.combenthamdirect.com

Using molecular docking and site identification techniques, novel derivatives were synthesized and characterized. benthamdirect.com The anti-TB activity of these compounds was tested against the H37Rv strain of Mycobacterium tuberculosis. scilit.combenthamdirect.com Compounds 6a and 6k demonstrated good anti-TB activity, with Minimum Inhibitory Concentration (MIC) values of 0.6 μM and 0.9 μM, respectively. scilit.combenthamdirect.com These values are comparable to the standard anti-tuberculosis drug, isoniazid. scilit.combenthamdirect.com Another series of imidazo[1,2-a]pyridine-2-carboxamide (B1600823) derivatives showed MIC values ranging from 17 to 30 μM against M. tuberculosis. nih.gov

CompoundTarget Organism/EnzymeMIC Value (μM)
6a M. tuberculosis H37Rv0.6
6k M. tuberculosis H37Rv0.9
IPA Series (28) M. tuberculosis17 - 30

Phospholipase A2 (PLA2) Inhibition

Phospholipase A2 (PLA2) enzymes are crucial mediators of inflammation through their role in the arachidonic acid cascade. The inhibition of specific PLA2 isoforms, such as lipoprotein-associated phospholipase A2 (Lp-PLA2), has emerged as a promising strategy for treating inflammatory conditions like atherosclerosis and diabetic macular edema. nih.gov

While research specifically on 1-(imidazo[1,2-a]pyridin-8-yl)ethanone is limited in this context, studies on the closely related imidazo[1,2-a]pyrimidine (B1208166) scaffold have yielded potent Lp-PLA2 inhibitors. nih.gov Through a strategy of conformational restriction, novel derivatives were identified with significant inhibitory efficacy. Structure-activity relationship (SAR) analysis led to the development of compounds with high in vitro potency and good metabolic stability. nih.gov Notably, selected compounds from this series demonstrated excellent pharmacokinetic profiles and significant in vivo inhibitory effects in rat models when administered orally. nih.gov

Table 1: Lp-PLA2 Inhibitory Activity of Imidazo[1,2-a]pyrimidine Derivatives

CompoundIn Vitro Potency (IC50)In Vivo EfficacyReference
Compound 7cHighSignificant inhibitory efficacy in SD rats nih.gov
Compound 14bHighSignificant inhibitory efficacy in SD rats nih.gov

Cyclin-Dependent Kinases (CDK)

Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a critical role in regulating the cell cycle, and their dysregulation is a hallmark of many cancers. The imidazo[1,2-a]pyridine scaffold has been identified as a promising framework for the development of potent and selective CDK inhibitors.

Research has led to the discovery of novel imidazo[1,2-a]pyridine derivatives that potently inhibit CDK2. Optimization of this series has identified specific substitution patterns that enhance inhibitory activity and allow for the modification of physical properties to improve in vivo performance. One such compound, LB-1, which was developed from an imidazole[1,2-a]pyridine skeleton, demonstrated highly selective CDK9 inhibitory activity with an IC50 value of 9.22 nM and was shown to induce apoptosis in colorectal cancer cell lines.

Table 2: CDK Inhibitory Activity of Selected Imidazo[1,2-a]pyridine Derivatives

CompoundTarget CDKInhibitory Concentration (IC50)Cell LineReference
LB-1CDK99.22 nMHCT116 (Colorectal Cancer)
AZ703CDKNot specifiedNot specified

DNA Topoisomerase

DNA topoisomerases are essential enzymes that manage the topological state of DNA during replication, transcription, and other cellular processes. They are validated targets for cancer chemotherapy. Certain N-fused imidazole (B134444) derivatives have been reported to function as catalytic inhibitors of topoisomerase IIα and induce apoptosis.

Specifically, imidazoacridinones, which bear structural similarities to the imidazo[1,2-a]pyridine core, have been identified as potent inhibitors of DNA topoisomerase II. These compounds inhibit the catalytic activity of the enzyme and stimulate the formation of cleavable complexes, a mechanism shared with other classic topoisomerase II inhibitors. This activity suggests that DNA topoisomerase II is a primary cellular target for these types of biologically active compounds.

Receptor Ligand Binding Studies with Imidazo[1,2-a]pyridine Analogs

The imidazo[1,2-a]pyridine nucleus is a key pharmacophore in a variety of centrally active agents, demonstrating significant affinity for several neurotransmitter receptors.

GABA-A Receptor Modulation

The γ-aminobutyric acid type A (GABA-A) receptor is a ligand-gated ion channel and a major target for drugs treating anxiety, insomnia, and other neurological disorders. Imidazo[1,2-a]pyridine derivatives, such as the well-known hypnotic zolpidem, are recognized for their activity as positive allosteric modulators (PAMs) of the GABA-A receptor, often showing selectivity for specific α-subunits.

Studies on avermectin-imidazo[1,2-a]pyridine hybrids have shown high-potency binding at the benzodiazepine (B76468) site of GABA-A receptors, with IC50 values in the nanomolar range. For instance, the lead compounds from this series exhibited IC50 values of 207 and 359 nM. These hybrids are believed to interact with both the benzodiazepine- and ivermectin-binding sites of the receptor. Furthermore, a series of fluorinated imidazo[1,2-a]pyridines have been identified as α1-GABA-A receptor PAMs with potential antipsychotic activities.

Table 3: Binding Affinity of Imidazo[1,2-a]pyridine Analogs at GABA-A Receptors

Compound ClassBinding SiteBinding Affinity (IC50)Receptor Subtype SelectivityReference
Avermectin-imidazo[1,2-a]pyridine hybridsBenzodiazepine site207 nM and 359 nMNot specified
Fluorinated imidazo[1,2-a]pyridinesBenzodiazepine siteNot specifiedα1-containing GABA-A receptors

Histamine (B1213489) H3 Receptor Ligands

The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system, making it a target for cognitive and sleep-wake disorders. The imidazole moiety, which is the core of the imidazo[1,2-a]pyridine structure, is a critical feature for binding to the H3 receptor.

Research on a range of imidazole-based compounds has demonstrated their high affinity for the H3 receptor. Radioligand binding assays using [3H]-Nα-methylhistamine have been used to determine the pKi values for novel antagonists, with values often ranging from 7.56 to 8.68. Thermodynamic studies have shown that the binding of H3-receptor agonists and antagonists can be discriminated; antagonist binding is typically driven by both enthalpy and entropy, whereas agonist binding is primarily entropy-driven under certain conditions.

Table 4: Binding Affinities of Imidazole-Based Ligands for the Histamine H3 Receptor

Compound TypeAssayBinding Affinity (pKi range)Reference
Novel H3 Antagonists[3H]-Nα-methylhistamine displacement7.56 - 8.68
ThioperamideFunctional antagonismpA2 = 8.79

Serotonin (B10506) and Dopamine (B1211576) Receptor Interactions

Derivatives of the imidazo[1,2-a]pyridine scaffold have been investigated for their interactions with serotonin (5-HT) and dopamine receptors, which are key targets for antipsychotic and antidepressant medications. A multi-target approach, aiming for ligands that interact with dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors, is considered a beneficial strategy for treating complex psychiatric disorders like schizophrenia.

Studies on related heterocyclic systems have identified compounds with nanomolar affinity for these receptors. For instance, certain novel D2 receptor ligands have been identified with Ki values as low as 4.1 nM. Similarly, various derivatives of fused imidazoles have been evaluated for their activity at serotonin receptors, with some showing high affinity for the 5-HT2A subtype.

Table 5: Binding Affinities of Imidazo[1,2-a]pyridine Analogs and Related Compounds at Serotonin and Dopamine Receptors

Compound Class/DerivativeTarget ReceptorBinding Affinity (Ki)Reference
Novel D2R Ligand (Compound 14)Dopamine D24.1 nM
Imidazo[1,2-a]benzimidazole derivativeSerotonin 5-HT2AHigh affinity (specific Ki not stated)
5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine derivativeSerotonin 5-HT1A8–259 nM

Adenosine A2A and Orexin Receptor Ligands

The Adenosine A2A and Orexin receptors are significant targets in medicinal chemistry for the development of treatments for neurodegenerative diseases and sleep disorders, respectively. researchgate.netnih.gov Orexin receptor antagonists, for instance, are a novel class of psychotropic drugs, while A2A receptor antagonists have been pursued for managing conditions like Parkinson's disease. researchgate.netnih.gov However, a review of the scientific literature indicates that the investigation of this compound and its direct derivatives as ligands for Adenosine A2A or Orexin receptors is not an extensively documented area of research. While various heterocyclic scaffolds have been successfully developed as antagonists for these receptors, the imidazo[1,2-a]pyridine core, in this specific context, remains a less explored chemotype.

Disruption of Specific Cellular Signaling Pathways by Imidazo[1,2-a]pyridine Derivatives

Derivatives of the imidazo[1,2-a]pyridine scaffold have been shown to interfere with several critical cellular signaling pathways implicated in cancer and inflammation.

PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR signaling cascade is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. elsevierpure.comnih.gov Certain imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway. elsevierpure.comdoaj.org For example, one derivative was found to inhibit the phosphorylation of both Akt and its downstream target mTOR in melanoma and cervical cancer cells. doaj.org This inhibition leads to cell cycle arrest at the G2/M phase and induces apoptosis. doaj.org A particularly potent dual PI3K/mTOR inhibitor from this class demonstrated an IC50 of 0.20 nM against PI3Kα and 21 nM against mTOR. elsevierpure.comnih.gov The mechanism of action for some of these compounds involves binding to the ATP-binding site of PI3K with high affinity. doaj.org

STAT3/NF-κB Pathway: The STAT3 and NF-κB pathways are crucial in regulating inflammation, a process closely linked with tumor development. A novel synthetic imidazo[1,2-a]pyridine derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA), has been shown to modulate this axis. nih.gov In breast and ovarian cancer cell lines, this compound suppressed the expression of COX-2 and iNOS genes, which are downstream targets of these pathways. nih.gov Furthermore, it reduced the production of inflammatory cytokines such as TNF-α and IL-6. nih.gov Molecular docking studies suggest that the compound MIA can dock into the NF-κB p50 subunit, thereby interfering with its activity. nih.gov

Mitochondrial Apoptosis Pathway: Several imidazo[1,2-a]pyridine compounds trigger cell death by activating the intrinsic, or mitochondrial, pathway of apoptosis. researchgate.netnih.gov Treatment of cancer cells with copper-imidazo[1,2-a]pyridine complexes resulted in a loss of mitochondrial membrane potential. researchgate.net This disruption leads to the activation of caspase-9, a key initiator caspase in the intrinsic pathway. researchgate.net The apoptotic process is further facilitated by an elevated expression of the pro-apoptotic protein Bax and a decrease in the levels of anti-apoptotic proteins. researchgate.net Studies also show that these derivatives can increase the levels of the cell cycle inhibitors p53 and p21, which can, in turn, promote p53-mediated apoptosis. doaj.orgnih.gov

Table 1: Imidazo[1,2-a]pyridine Derivatives and Their Effects on Cellular Signaling Pathways
Derivative ClassTarget PathwayKey Proteins ModulatedObserved Cellular EffectCell LinesReference
Substituted Imidazo[1,2-a]pyridinesPI3K/Akt/mTORp-AKT, p-mTORInhibition of proliferation, G2/M cell cycle arrest, ApoptosisA375 & WM115 (Melanoma), HeLa (Cervical) doaj.org
Dual PI3K/mTOR InhibitorPI3K/Akt/mTORPI3Kα, mTORInhibition of cellular growthHCT-116 (Colon) elsevierpure.comnih.gov
Copper-Imidazo[1,2-a]pyridinesMitochondrial ApoptosisBax, Smac/DIABLO, Caspase-9Loss of mitochondrial membrane potential, Intrinsic apoptosisHT-29 (Colorectal) researchgate.net
8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA)STAT3/NF-κBNF-κB p50, iNOS, COX-2, TNF-α, IL-6Anti-inflammatory effects, Suppression of NO productionMDA-MB-231 (Breast), SKOV3 (Ovarian) nih.gov

In Vitro Studies on Specific Macromolecular Targets (e.g., proteins, enzymes)

The therapeutic potential of imidazo[1,2-a]pyridine derivatives is rooted in their direct interaction with specific macromolecular targets. In vitro biochemical and cellular assays have identified several key proteins and enzymes that are potently inhibited by this class of compounds.

Receptor Tyrosine Kinases (RTKs): Several RTKs, which play critical roles in cancer development, are targeted by imidazo[1,2-a]pyridine derivatives.

c-Met: A series of derivatives were designed as inhibitors of the c-Met kinase. One potent compound, 22e, exhibited an IC50 value of 3.9 nM against the c-Met kinase and inhibited c-Met phosphorylation and downstream signaling in cancer cells.

IGF-1R: The insulin-like growth factor-1 receptor is another RTK target. A novel series of inhibitors based on the 3-(pyrimidin-4-yl)-imidazo[1,2-a]pyridine scaffold was developed, demonstrating potent and selective inhibition of the IGF-1R kinase.

FLT3: Imidazo[1,2-a]pyridine-thiophene derivatives have been identified as type-I inhibitors of FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia. These compounds compete with ATP in the FLT3 binding pocket and are also effective against clinically relevant drug-resistant mutants.

Other Kinases:

PI3K/mTOR: As mentioned previously, a dual inhibitor demonstrated high potency with IC50 values of 0.20 nM for PI3Kα and 21 nM for mTOR in kinase assays. elsevierpure.comnih.gov

Oncogenic Proteins:

KRAS G12C: A series of novel imidazo[1,2-a]pyridine derivatives were synthesized as covalent inhibitors of the KRAS G12C mutant protein. One compound, I-11, was identified as a potent agent against KRAS G12C-mutated NCI-H358 cells, validating the scaffold's utility for developing targeted covalent inhibitors.

Table 2: In Vitro Activity of Imidazo[1,2-a]pyridine Derivatives on Specific Macromolecular Targets
Macromolecular TargetDerivative Series/CompoundInhibition TypePotency (IC50)Reference
PI3KαDual PI3K/mTOR inhibitor-0.20 nM elsevierpure.comnih.gov
mTORDual PI3K/mTOR inhibitor-21 nM elsevierpure.comnih.gov
c-Met KinaseCompound 22e-3.9 nM
FLT3Imidazo[1,2-a]pyridine-thiopheneType-I, ATP-competitive-
IGF-1R Kinase3-(Pyrimidin-4-yl)-imidazo[1,2-a]pyridine--
KRAS G12CCompound I-11CovalentPotent activity in NCI-H358 cells

Q & A

Q. What are the common synthetic routes for 1-(imidazo[1,2-a]pyridin-8-yl)ethanone, and how can microwave irradiation improve reaction efficiency?

A widely used method involves condensation of 2-aminopyridine derivatives with ketones under Lewis acid catalysis. For example, microwave-assisted synthesis using diglyme as a solvent significantly reduces reaction time (from hours to minutes) and improves yields (e.g., 75–85%) by enabling uniform heating and suppressing side reactions . Optimization parameters include irradiation power (300–500 W) and solvent polarity, which influence regioselectivity in imidazo[1,2-a]pyridine formation.

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

Key techniques include:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm regiochemistry and acetyl group positioning (e.g., acetyl proton signals at δ 2.5–2.7 ppm) .
  • X-ray crystallography : Resolves molecular conformation and non-covalent interactions (e.g., Hirshfeld surface analysis for π-π stacking quantification) .
  • LC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]+^+ at m/z 161.1 for the parent compound) .

Q. How can researchers mitigate safety risks when handling imidazo[1,2-a]pyridine derivatives?

Follow hazard codes such as:

  • P201/P231 : Pre-synthesize risk assessments and handle under inert gas (N2_2/Ar) to avoid moisture-sensitive side reactions .
  • P301+P310 : Immediate neutralization with NaHCO3_3 upon accidental ingestion due to acute toxicity (LD50_{50} < 50 mg/kg in rodents) .

Advanced Research Questions

Q. What strategies address low regioselectivity in Friedel-Crafts acylation of imidazo[1,2-a]pyridines?

Competing C-3 vs. C-5 acylation can arise from electron density variations. To favor C-3 acetylation:

  • Use scalable Lewis acids (e.g., ZnCl2_2) at 0.5–1.0 equiv. to polarize the carbonyl group without over-activation .
  • Optimize solvent polarity (e.g., CH3_3CN) to stabilize transition states, achieving >80% C-3 selectivity .
  • Monitor reaction progress via TLC (hexane:EtOAc = 3:1) to terminate before byproduct formation .

Q. How do structural modifications at the acetyl group impact biological activity?

  • Hydrazone derivatives : Introducing N-glycinyl hydrazones (e.g., compound 1a–k ) enhances TNF-α inhibition (IC50_{50} = 0.8–2.1 µM) by improving hydrogen bonding with catalytic residues .
  • Sulfonyl substitutions : 3-Ethylsulfonyl derivatives increase metabolic stability (t1/2_{1/2} > 6 h in hepatic microsomes) but may reduce solubility (logP > 3.5) .

Q. How can conflicting NMR data for imidazo[1,2-a]pyridine derivatives be resolved?

Discrepancies often stem from tautomerism or solvent effects. Mitigation steps:

  • Variable-temperature NMR : Identify dynamic equilibria (e.g., keto-enol tautomers) by analyzing signal coalescence at elevated temperatures .
  • COSY/NOESY : Confirm through-space correlations for ambiguous proton assignments (e.g., distinguishing H-2 vs. H-3 in crowded aromatic regions) .

Methodological Challenges

Q. What purification methods are optimal for imidazo[1,2-a]pyridine acetylated products?

  • Column chromatography : Use silica gel with gradient elution (EtOAc:hexane = 1:4 to 1:1) for polar byproducts .
  • Recrystallization : Ethanol/water mixtures (4:1) yield high-purity crystals (>98%) with defined melting points (e.g., 145–147°C) .

Q. How do competing reaction pathways affect yield in multi-step syntheses?

In chlorination steps (e.g., Palau’s chlor), over-halogenation can occur. Solutions:

  • Stoichiometric control : Limit Cl2_2 equivalents to 1.05–1.10 to minimize di-chlorinated byproducts .
  • In situ monitoring : Use Raman spectroscopy to track reagent consumption and quench reactions at >90% conversion .

Data Interpretation

Q. How should researchers address inconsistencies in reported biological activity data?

  • Dose-response reevaluation : Confirm IC50_{50} values across ≥3 independent assays to rule out assay-specific artifacts .
  • Metabolic profiling : Compare microsomal stability (e.g., human vs. rodent) to identify species-dependent degradation pathways .

Q. What computational tools predict the reactivity of this compound derivatives?

  • DFT calculations : B3LYP/6-31G(d) models correlate frontier orbital energies (HOMO/LUMO) with electrophilic substitution sites .
  • Molecular docking : AutoDock Vina screens binding affinities to targets like TNF-α (PDB: 2AZ5) with RMSD < 2.0 Å .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.